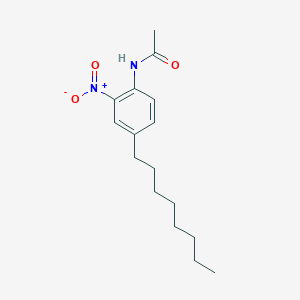![molecular formula C13H19N5 B14065055 trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine: is a compound belonging to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their potential as multi-targeted kinase inhibitors and apoptosis inducers . The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a cyclohexanediamine moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine typically involves multiple steps. One common approach is to start with the pyrrolo[2,3-d]pyrimidine core, which can be synthesized through a series of cyclization reactions. The cyclohexanediamine moiety is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine is studied for its potential as a kinase inhibitor. It has shown promising results in inhibiting various kinases involved in cell signaling pathways .
Medicine: In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a valuable candidate for further development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mecanismo De Acción
The mechanism of action of trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
- N-Methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide .
- N-Methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide fumarate .
Uniqueness: Compared to similar compounds, trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine exhibits unique properties due to its specific structural configuration. The presence of the cyclohexanediamine moiety enhances its binding affinity to kinases, making it a more potent inhibitor .
Propiedades
Fórmula molecular |
C13H19N5 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
4-N-methyl-4-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C13H19N5/c1-18(10-4-2-9(14)3-5-10)13-11-6-7-15-12(11)16-8-17-13/h6-10H,2-5,14H2,1H3,(H,15,16,17) |
Clave InChI |
PNRDJAVLUGHLJV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC(CC1)N)C2=NC=NC3=C2C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)













